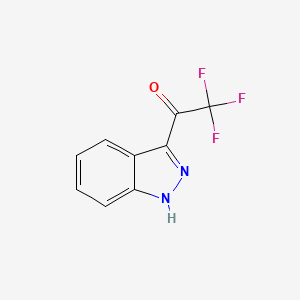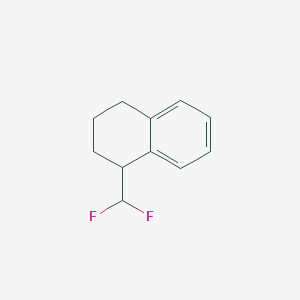
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a difluoromethyl group attached to a tetrahydronaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the introduction of the difluoromethyl group into the tetrahydronaphthalene framework. One common method is the difluoromethylation of tetrahydronaphthalene derivatives using difluoromethylation reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated naphthalene derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and metal catalysts.
Major Products: The major products formed from these reactions include various difluoromethylated derivatives of naphthalene, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for its targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Methyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
Uniqueness: 1-(Difluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability while providing new hydrogen bonding capabilities. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C11H12F2 |
|---|---|
Poids moléculaire |
182.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H12F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 |
Clé InChI |
FJCZNQFPDRDPQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
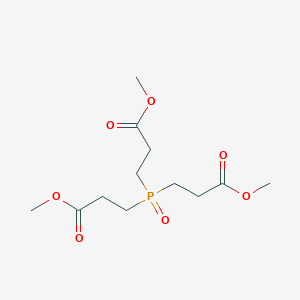
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
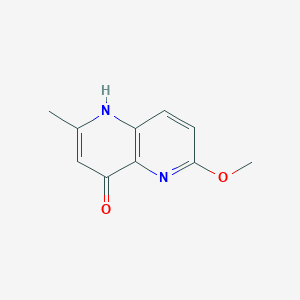

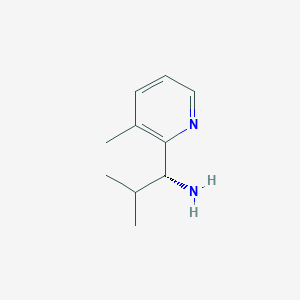


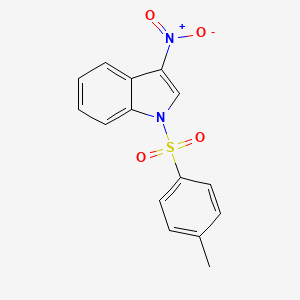
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
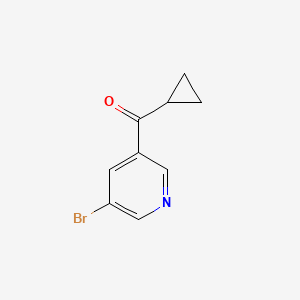
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

